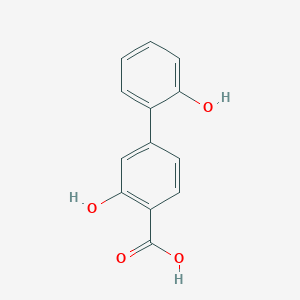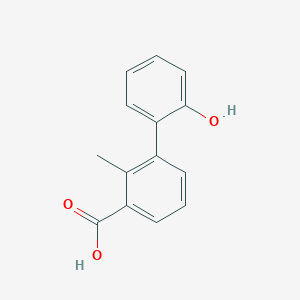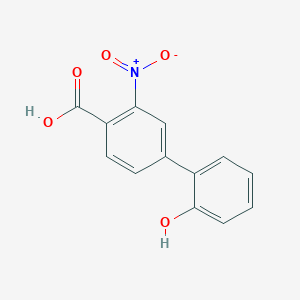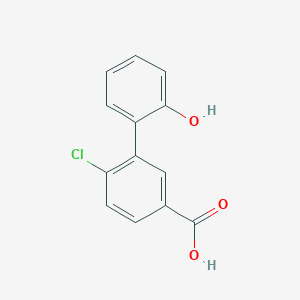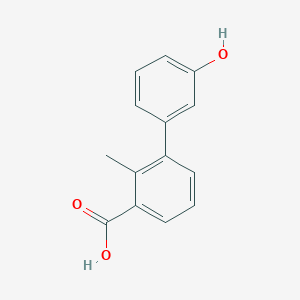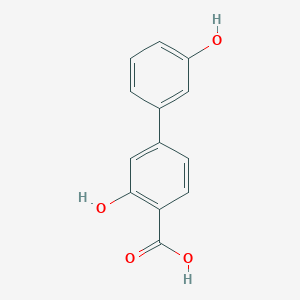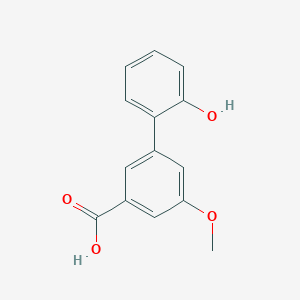
3-(2-Hydroxyphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyphenyl)-5-methoxybenzoic acid, commonly referred to as 3-HMB, is a naturally occurring phenolic acid found in a variety of plants, including the bark of the white willow tree. It is a derivative of salicylic acid, which is the active ingredient in many over-the-counter analgesics. 3-HMB has a wide range of potential applications due to its unique chemical structure and properties, and it has been extensively studied for its potential therapeutic benefits.
Applications De Recherche Scientifique
3-HMB has been extensively studied for its potential therapeutic benefits. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of bacteria, fungi, and viruses. In addition, 3-HMB has been studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function.
Mécanisme D'action
The exact mechanism of action of 3-HMB is not fully understood. However, it is believed that 3-HMB acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory molecules. It is also believed that 3-HMB may act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
3-HMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of bacteria, fungi, and viruses, and reduce the risk of cardiovascular disease. It has also been shown to improve cognitive function and to possess anti-cancer properties. In addition, 3-HMB has been shown to possess anti-oxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-HMB is a relatively stable compound and can be easily synthesized in the laboratory. It is also relatively non-toxic and has a wide range of potential therapeutic applications. However, its mechanism of action is not fully understood, and further research is needed to determine its exact biochemical and physiological effects. In addition, 3-HMB is not approved by the FDA for any therapeutic use, and its safety and efficacy have not been established.
Orientations Futures
There are a number of potential future directions for research on 3-HMB. These include further investigation of its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications. In addition, further research is needed to determine the safety and efficacy of 3-HMB in clinical trials. Finally, further research is needed to identify new potential applications for 3-HMB, such as its use as a food additive or dietary supplement.
Méthodes De Synthèse
3-HMB can be synthesized in a variety of ways. The most common method is the condensation of salicylic acid with vanillin, followed by oxidation of the resulting product. This process can be carried out in aqueous solution, and the reaction can be catalyzed with a variety of different reagents. Other methods for synthesizing 3-HMB include the reaction of salicylic acid with phenol, the condensation of salicylic acid with aniline, and the oxidation of salicylic acid with hydrogen peroxide.
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-7-9(6-10(8-11)14(16)17)12-4-2-3-5-13(12)15/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWNRSGHGSJCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688680 |
Source


|
| Record name | 2'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262010-45-6 |
Source


|
| Record name | 2'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

